Naphtho(2,3-b)furan, 4,4a,7,8,8a,9-hexahydro-6,9,9-trimethyl-, (4aR,8aS)-
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Overview
Description
Naphtho(2,3-b)furan, 4,4a,7,8,8a,9-hexahydro-6,9,9-trimethyl-, (4aR,8aS)- is a complex organic compound characterized by its unique structure, which includes a naphthofuran core with multiple hydrogenated and methylated positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(2,3-b)furan, 4,4a,7,8,8a,9-hexahydro-6,9,9-trimethyl-, (4aR,8aS)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Naphtho(2,3-b)furan, 4,4a,7,8,8a,9-hexahydro-6,9,9-trimethyl-, (4aR,8aS)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully hydrogenated compounds.
Scientific Research Applications
Naphtho(2,3-b)furan, 4,4a,7,8,8a,9-hexahydro-6,9,9-trimethyl-, (4aR,8aS)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Naphtho(2,3-b)furan, 4,4a,7,8,8a,9-hexahydro-6,9,9-trimethyl-, (4aR,8aS)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphtho(2,3-b)furan derivatives: Compounds with similar core structures but different substituents.
Hexahydro derivatives: Compounds with similar hydrogenation patterns but different core structures.
Uniqueness
Naphtho(2,3-b)furan, 4,4a,7,8,8a,9-hexahydro-6,9,9-trimethyl-, (4aR,8aS)- is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
70546-62-2 |
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Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(4aR,8aS)-6,9,9-trimethyl-4a,7,8,8a-tetrahydro-4H-benzo[f][1]benzofuran |
InChI |
InChI=1S/C15H20O/c1-10-4-5-13-12(8-10)9-11-6-7-16-14(11)15(13,2)3/h6-8,12-13H,4-5,9H2,1-3H3/t12-,13-/m0/s1 |
InChI Key |
DIPYJSWOBDKTRL-STQMWFEESA-N |
Isomeric SMILES |
CC1=C[C@H]2CC3=C(C([C@H]2CC1)(C)C)OC=C3 |
Canonical SMILES |
CC1=CC2CC3=C(C(C2CC1)(C)C)OC=C3 |
Origin of Product |
United States |
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